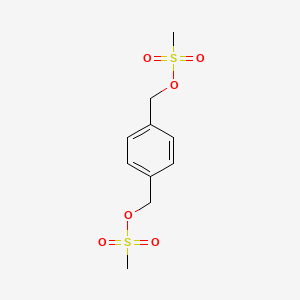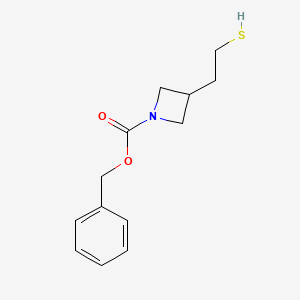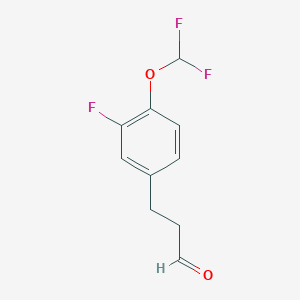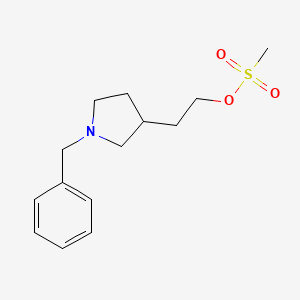
p-Xylene-alpha, dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Xylene-alpha, dimethanesulfonate: is a chemical compound derived from p-xylene, an aromatic hydrocarbon. p-Xylene is one of the three isomers of dimethylbenzene, known collectively as xylenes. The “p-” stands for para-, indicating that the two methyl groups in p-xylene occupy the diametrically opposite substituent positions 1 and 4 . This compound is a derivative where the methyl groups are substituted with methanesulfonate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of p-xylene-alpha, dimethanesulfonate typically involves the sulfonation of p-xylene. This can be achieved through the reaction of p-xylene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactors where p-xylene and methanesulfonyl chloride are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: p-Xylene-alpha, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups back to methyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: p-Xylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Xylene-alpha, dimethanesulfonate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of sulfonic acids and other derivatives .
Biology and Medicine: In biological research, this compound can be used as a reagent for modifying proteins and other biomolecules. Its sulfonate groups can react with amino groups in proteins, leading to the formation of sulfonamide bonds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of certain types of polymers and resins .
Mecanismo De Acción
The mechanism by which p-xylene-alpha, dimethanesulfonate exerts its effects involves the reactivity of its sulfonate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
o-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the ortho position.
m-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the meta position.
Uniqueness: p-Xylene-alpha, dimethanesulfonate is unique due to the para positioning of its sulfonate groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can lead to different chemical and physical properties compared to its ortho and meta isomers .
Propiedades
Número CAS |
1953-55-5 |
|---|---|
Fórmula molecular |
C10H14O6S2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
[4-(methylsulfonyloxymethyl)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
Clave InChI |
ZIMCLCZANGOZDU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CC=C(C=C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)




![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)



![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)
